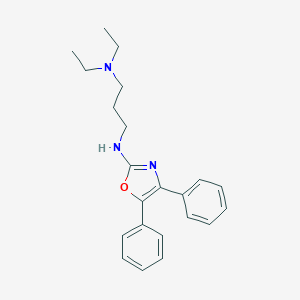
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring substituted with diethylamino and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.
Substitution Reactions:
Addition of Diphenyl Groups: The diphenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the oxazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, each with unique chemical and physical properties.
Aplicaciones Científicas De Investigación
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-(Dimethylamino)propyl)amino)-4,5-diphenyloxazole
- 2-((3-(Diethylamino)propyl)amino)-4,5-diphenylthiazole
- 2-((3-(Diethylamino)propyl)amino)-4,5-diphenylimidazole
Uniqueness
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
18471-22-2 |
|---|---|
Fórmula molecular |
C22H27N3O |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C22H27N3O/c1-3-25(4-2)17-11-16-23-22-24-20(18-12-7-5-8-13-18)21(26-22)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,23,24) |
Clave InChI |
BPGOVPPTXCAFFA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















